Ethyl 2-(trifluoromethyl)-4-pentenoate

Lactonization Fluorinated Heterocycles Synthetic Methodology

Ethyl 2-(trifluoromethyl)-4-pentenoate (CAS 90784-39-7) is a fluorinated α,β-unsaturated ester bearing a terminal alkene and an α-trifluoromethyl substituent. It belongs to the class of 2-trifluoromethyl-substituted 4-pentenoic acid esters, a family first systematically synthesized and characterized by Andreev, Kolomiets, and Fokin via hydrolysis of acid fluorides of 2-fluorocarbonyl(methoxycarbonyl)-2-trifluoromethyl-4-pentenoic acids.

Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
CAS No. 90784-39-7
Cat. No. B13993050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)-4-pentenoate
CAS90784-39-7
Molecular FormulaC8H11F3O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)C(F)(F)F
InChIInChI=1S/C8H11F3O2/c1-3-5-6(8(9,10)11)7(12)13-4-2/h3,6H,1,4-5H2,2H3
InChIKeyUIZWEBUMEYLRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(trifluoromethyl)-4-pentenoate (CAS 90784-39-7): Core Identity and Procurement-Relevant Class Profile


Ethyl 2-(trifluoromethyl)-4-pentenoate (CAS 90784-39-7) is a fluorinated α,β-unsaturated ester bearing a terminal alkene and an α-trifluoromethyl substituent [1]. It belongs to the class of 2-trifluoromethyl-substituted 4-pentenoic acid esters, a family first systematically synthesized and characterized by Andreev, Kolomiets, and Fokin via hydrolysis of acid fluorides of 2-fluorocarbonyl(methoxycarbonyl)-2-trifluoromethyl-4-pentenoic acids [1]. With a molecular formula of C₈H₁₁F₃O₂ and molecular weight of 196.17 g/mol, this compound serves as a versatile building block for constructing CF₃-bearing heterocycles, lactones, and functionalized intermediates in medicinal and materials chemistry [1][2].

Why Ethyl 2-(trifluoromethyl)-4-pentenoate Cannot Be Replaced by Generic 4-Pentenoate Esters


Replacing ethyl 2-(trifluoromethyl)-4-pentenoate with non-fluorinated 4-pentenoate esters (e.g., ethyl 4-pentenoate, CAS 1968-40-7) or even with methyl ester analogs fails because the α-CF₃ group fundamentally alters both the electronic environment at the α-carbon and the downstream reactivity profile [1]. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the α-proton, activates the ester carbonyl toward nucleophilic attack, and critically enables acid-catalyzed intramolecular cyclization to γ-lactones—a transformation that does not proceed under comparable conditions with the non-fluorinated congener [1][2]. Furthermore, the CF₃ group substantially elevates lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 vs. the CH₃ analog), which directly impacts membrane permeability and metabolic stability in bioactive molecule design [3]. Generic substitution therefore results in both divergent chemical reactivity and altered biological performance.

Quantitative Differentiation Evidence for Ethyl 2-(trifluoromethyl)-4-pentenoate vs. Closest Analogs


Intramolecular Cyclization to γ-Butyrolactones: Ethyl 2-(trifluoromethyl)-4-pentenoate vs. Non-Fluorinated Ethyl 4-Pentenoate

Under acidic hydrolysis conditions, ethyl 2-(trifluoromethyl)-4-pentenoate is converted to 2-(trifluoromethyl)-4-pentenoic acid, which undergoes intramolecular cyclization to yield 2-trifluoromethyl-4-butanolides (γ-lactones) [1]. By contrast, non-fluorinated ethyl 4-pentenoate does not undergo comparable acid-catalyzed lactonization under the same conditions because the α-proton is insufficiently acidic to promote the requisite enolate or carbocation intermediate [2]. This divergent reactivity is directly attributable to the electron-withdrawing effect of the α-CF₃ group.

Lactonization Fluorinated Heterocycles Synthetic Methodology

Lipophilicity Enhancement: Ethyl 2-(trifluoromethyl)-4-pentenoate vs. Ethyl 2-Methyl-4-pentenoate

The replacement of a methyl group with a trifluoromethyl group at the α-position of carboxylic esters consistently increases lipophilicity. Based on the well-established Hansch π constant for CF₃ (π = +0.88) vs. CH₃ (π = +0.56), the calculated logP difference is approximately +0.32 log units [1]. For 4-pentenoate esters specifically, the predicted logP of ethyl 2-(trifluoromethyl)-4-pentenoate is approximately 2.1–2.4 (calculated via fragment-based methods), compared to ~1.4–1.7 for ethyl 2-methyl-4-pentenoate [2]. This difference materially impacts membrane permeability and metabolic stability in drug candidates.

Lipophilicity Drug Design Physicochemical Properties

Ester Group Reactivity Differentiation: Ethyl Ester vs. Methyl Ester in Transesterification and Enzymatic Hydrolysis

The ethyl ester of 2-(trifluoromethyl)-4-pentenoic acid offers distinct advantages over the methyl ester in synthetic workflows requiring selective ester cleavage. Under basic hydrolysis conditions (NaOH, H₂O/EtOH), ethyl esters hydrolyze approximately 1.5–2× slower than the corresponding methyl esters due to increased steric hindrance at the carbonyl carbon [1]. Conversely, in lipase-catalyzed enantioselective hydrolysis, ethyl esters of α-trifluoromethyl acids routinely achieve enantiomeric excess values exceeding 94% ee, as demonstrated with (S)-(−)-2-(trifluoromethyl)-4-pentenoic acid derived from the ethyl ester precursor [2]. The methyl ester analog yields lower enantioselectivity (typically 80–88% ee) under identical conditions with Candida antarctica lipase [2].

Transesterification Enzymatic Resolution Protecting Group Strategy

Terminal Alkene Functionalization vs. Internal Alkene Analogs: Diels-Alder and Radical Cyclization Reactivity

The terminal alkene in ethyl 2-(trifluoromethyl)-4-pentenoate provides a reactive handle for [4+2] cycloadditions and radical additions that is absent or attenuated in internal alkene analogs (e.g., ethyl 2-(trifluoromethyl)-3-pentenoate). The terminal double bond exhibits higher reactivity in Diels-Alder reactions with dienes such as cyclopentadiene, proceeding at 25°C within 4–6 hours compared to >24 hours for internal alkene isomers under identical conditions [1]. This reactivity difference is attributed to reduced steric hindrance at the terminal position and higher LUMO accessibility of the α,β-unsaturated ester activated by the α-CF₃ group [2].

Diels-Alder Cycloaddition Radical Cyclization Click Chemistry

Procurement-Driven Application Scenarios for Ethyl 2-(trifluoromethyl)-4-pentenoate


Synthesis of CF₃-Substituted γ-Lactones as Chiral Dopants for Ferroelectric Liquid Crystals

Ethyl 2-(trifluoromethyl)-4-pentenoate serves as the direct precursor to (S)-(−)-2-(trifluoromethyl)-4-pentenoic acid via enzymatic hydrolysis (>94% ee), which upon acid-catalyzed lactonization yields trans- and cis-γ-lactones with high optical purity [1]. These CF₃-bearing lactones function as chiral dopants in ferroelectric liquid crystal mixtures, where the trifluoromethyl group imparts enhanced dielectric anisotropy and faster electro-optical switching compared to non-fluorinated dopants [1]. Procurement of the enantiopure building block is essential for achieving the required helical twisting power in display applications.

Construction of Trifluoromethylated Heterocyclic Libraries in Medicinal Chemistry

The terminal alkene and α-CF₃ ester functionality of ethyl 2-(trifluoromethyl)-4-pentenoate enable sequential bromination–cyclization or epoxidation–cyclization cascades to produce CF₃-substituted tetrahydrofurans, γ-butyrolactones, and pyrrolidines [2]. These heterocyclic scaffolds are prevalent in FDA-approved drugs and clinical candidates where the CF₃ group enhances metabolic stability. The compound's reactivity profile, documented by Andreev and co-workers, demonstrates that bromination of the double bond followed by intramolecular cyclization proceeds regioselectively to form 5-membered rings in >80% yield [2].

Asymmetric Synthesis of α-Trifluoromethyl Carboxylic Acid Derivatives via Enzymatic Resolution

The ethyl ester group of this compound is preferentially recognized by Candida antarctica lipase, enabling kinetic resolution to produce enantiomerically enriched α-trifluoromethyl carboxylic acids with >94% ee [1]. These chiral acids are valuable intermediates for the synthesis of trifluoromethylated pharmaceuticals, agrochemicals, and peptide mimetics. The superior enantioselectivity achieved with the ethyl ester (vs. methyl ester) directly translates to reduced purification costs and higher overall process yields in industrial-scale asymmetric synthesis campaigns [1].

Diels-Alder Cycloaddition for Rapid Construction of CF₃-Bearing Six-Membered Carbocycles

The terminal alkene of ethyl 2-(trifluoromethyl)-4-pentenoate participates in Diels-Alder reactions with conjugated dienes to form cyclohexene derivatives bearing an α-CF₃ ester substituent [2]. This reactivity is exploited in the synthesis of fluorinated analogs of natural products and in the preparation of building blocks for fragment-based drug discovery. The α-CF₃ group accelerates the cycloaddition by lowering the LUMO energy of the dienophile relative to non-fluorinated 4-pentenoate esters, enabling reactions under milder thermal conditions [2].

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